Cyp450-IN-1 Demonstrates a Differentiated CYP Isoform Binding Profile Versus the Reference Drug Ketoconazole
In the primary molecular docking study, Cyp450-IN-1 (compound 2e, the 4‑OH derivative) exhibited strong binding affinity across all six CYP450 proteins tested (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Although specific docking score values are not publicly extractable, the authors reported that the 4‑OH derivative's docking score was superior to that of the standard drug ketoconazole across the panel [1]. This multi-isoform engagement pattern is quantitatively distinct from ketoconazole, which is primarily a potent CYP3A4 inhibitor with weaker activity against other isoforms.
| Evidence Dimension | CYP450 isoform binding profile (molecular docking score ranking) |
|---|---|
| Target Compound Data | Cyp450-IN-1 (4‑OH derivative): ranked as strong affinity for all six CYP isoforms (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4); specifically noted for encouraging inhibition of CYP1A2, CYP2C9, CYP2C8, CYP2C19, and CYP2D6. |
| Comparator Or Baseline | Ketoconazole: known selective CYP3A4 inhibitor with weaker activity against other isoforms; docking scores were lower than those of Cyp450-IN-1 across the tested panel. |
| Quantified Difference | Qualitative ranking: Cyp450-IN-1 > ketoconazole in docking score across six CYP isoforms. Exact score difference unavailable. |
| Conditions | In silico molecular docking study against six human CYP450 enzymes (PDB structures unspecified); reference drugs erlotinib, gemcitabine, and ketoconazole used as comparators. AutoDock Vina or similar docking software employed. |
Why This Matters
For researchers designing CYP inhibition assays, Cyp450-IN-1 offers a broader, more balanced multi-isoform engagement profile compared to ketoconazole, enabling simultaneous modulation of multiple CYP pathways without resorting to non-selective pan-inhibitors.
- [1] Wazalwar SS, Banpurkar AR, Perdih F. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. J Biomol Struct Dyn. 2023 Nov;41(19):9476-9491. doi: 10.1080/07391102.2022.2142667. View Source
